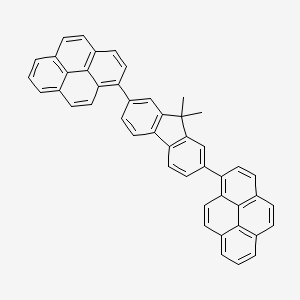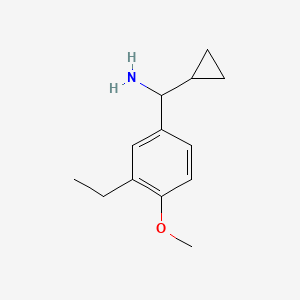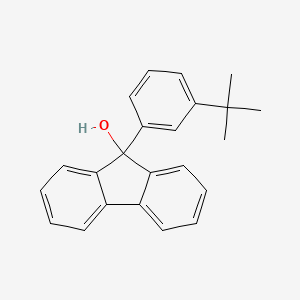
9-(3-Tert-butylphenyl)-9H-fluoren-9-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Tert-butylphenyl)-9H-fluoren-9-OL: is an organic compound that belongs to the class of fluorenols It is characterized by the presence of a fluoren-9-OL core substituted with a tert-butylphenyl group at the 9th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Tert-butylphenyl)-9H-fluoren-9-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluorenone and 3-tert-butylphenylboronic acid.
Suzuki Coupling Reaction: The fluorenone is subjected to a Suzuki coupling reaction with 3-tert-butylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or tetrahydrofuran under an inert atmosphere.
Reduction: The resulting product from the coupling reaction is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9-(3-Tert-butylphenyl)-9H-fluoren-9-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be further reduced to form different hydrocarbon derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorene derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
9-(3-Tert-butylphenyl)-9H-fluoren-9-OL has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: Employed in the development of novel polymers and materials with specific optical and electronic characteristics.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Medicinal Chemistry: Explored for its potential use in drug design and development, particularly in the context of its structural analogs.
Mecanismo De Acción
The mechanism of action of 9-(3-Tert-butylphenyl)-9H-fluoren-9-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
9-Phenyl-9H-fluoren-9-OL: Lacks the tert-butyl group, resulting in different physical and chemical properties.
9-(4-Tert-butylphenyl)-9H-fluoren-9-OL: Similar structure but with the tert-butyl group in a different position, affecting its reactivity and applications.
9-(3-Tert-butylphenyl)-9H-carbazole: Contains a carbazole core instead of a fluoren-9-OL core, leading to different electronic properties.
Uniqueness
9-(3-Tert-butylphenyl)-9H-fluoren-9-OL is unique due to the presence of both the fluoren-9-OL core and the tert-butylphenyl group, which confer specific electronic and steric properties. These features make it particularly valuable in the design of advanced materials and electronic devices.
Propiedades
Número CAS |
602306-97-8 |
|---|---|
Fórmula molecular |
C23H22O |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
9-(3-tert-butylphenyl)fluoren-9-ol |
InChI |
InChI=1S/C23H22O/c1-22(2,3)16-9-8-10-17(15-16)23(24)20-13-6-4-11-18(20)19-12-5-7-14-21(19)23/h4-15,24H,1-3H3 |
Clave InChI |
KBBMWCWZNIQWOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


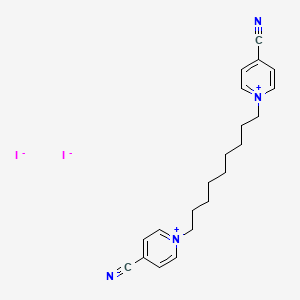
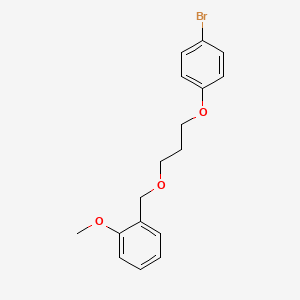
![2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B12579297.png)
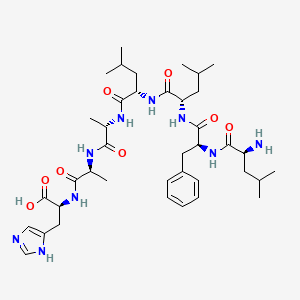
![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)
![(2S)-2-[(Thiophen-2-yl)methyl]piperazine](/img/structure/B12579320.png)
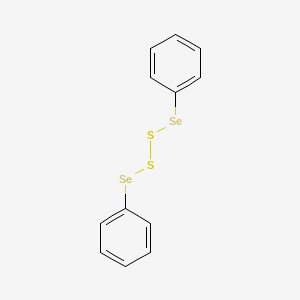
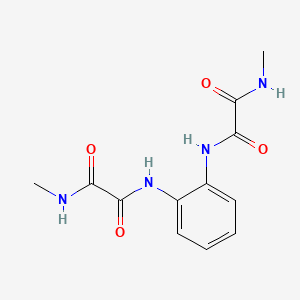
![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)
![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)
